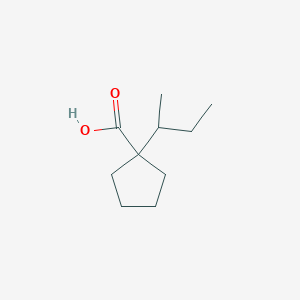

1-(Sec-butyl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-butan-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

ZTFDHMHABAZNBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of cyclopentane derivatives or the homologation of cyclopentanecarboxylic acid precursors. The key challenges include the selective introduction of the sec-butyl substituent at the 1-position of the cyclopentane ring and the preservation or installation of the carboxylic acid group.

Alkylation of Cyclopentane-1-carboxylic Acid Derivatives

A common approach is the alkylation of cyclopentane-1-carboxylic acid or its derivatives (esters or salts) with sec-butyl electrophiles under controlled conditions. This method relies on generating a nucleophilic center at the 1-position of the cyclopentane ring, often via enolate or organometallic intermediates, followed by reaction with sec-butyl halides or similar alkylating agents.

- Example: Using chiral glycine equivalents or cyclic sulfites as alkylating agents has been demonstrated in related cyclopentane amino acid derivatives, suggesting potential applicability for sec-butyl substitution. Although this reference focuses on 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers, the alkylation methodology could be adapted for sec-butyl introduction.

Photoredox Catalysis for Carboxylic Acid Homologation

Recent advances in photoredox catalysis have enabled the one-carbon homologation of unmodified carboxylic acids, which could be applied to cyclopentane carboxylic acid derivatives to extend the carbon chain and introduce sec-butyl groups via radical intermediates.

- The process involves visible-light-induced generation of radicals from carboxylic acids, followed by addition to radical acceptors such as nitroethylene.

- Subsequent mild transformations convert the intermediate nitro compounds to homologated carboxylic acids.

- This method offers mild conditions, high functional group tolerance, and iterative chain elongation, which could be tailored to prepare this compound from cyclopentanecarboxylic acid precursors.

Favorskii Rearrangement-Based Methods

The Favorskii rearrangement, involving base-induced ring contraction of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate followed by hydrolysis, is a classical route to cyclopentanecarboxylic acid. This intermediate can be modified via alkylation or other carbon-carbon bond-forming reactions to install the sec-butyl group at the 1-position.

Comparative Analysis of Preparation Methods

Detailed Experimental Considerations

Alkylation Conditions

- Base: Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate enolates.

- Alkylating agent: sec-Butyl bromide or iodide.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically -78 °C to 0 °C to control reactivity and selectivity.

- Workup: Acidic quench followed by extraction and purification.

Photoredox Catalysis Setup

- Photocatalyst: Acridine derivatives or copper complexes with diphosphine ligands.

- Light source: Visible light LEDs (e.g., 405 nm).

- Additives: Hexafluoroisopropanol (HFIP) to activate nitroethylene and suppress polymerization.

- Reaction time: 4 hours irradiation plus 24 hours post-irradiation stirring.

- Workup: Simple acid-base extraction without chromatography.

- Yield: Up to 91% for related carboxylic acid homologues.

Hydrocarboxylation Parameters

- Catalyst: Palladium complexes.

- Reagents: Cyclopentene, carbon monoxide, water.

- Conditions: Controlled pressure of CO, elevated temperature.

- Outcome: Cyclopentanecarboxylic acid formation.

- Subsequent alkylation required to introduce sec-butyl group.

Summary and Outlook

The preparation of this compound can be approached via several synthetic routes, each with distinct advantages and challenges:

- Direct alkylation of cyclopentane-1-carboxylic acid derivatives is a straightforward route but requires careful control of reaction conditions to achieve selectivity and yield.

- Emerging photoredox catalysis methods offer a promising, mild, and tunable approach for homologation and functionalization of carboxylic acids, potentially applicable to sec-butyl substituted cyclopentane carboxylic acids.

- Classical methods such as palladium-catalyzed hydrocarboxylation and Favorskii rearrangement provide reliable access to the cyclopentanecarboxylic acid scaffold, which can be further functionalized.

Future research should focus on optimizing stereoselective alkylation protocols and adapting photoredox methodologies specifically to this compound synthesis for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized under strong conditions.

Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.

Major Products:

Oxidation: Further oxidized carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the synthesis of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Biological Activity

1-(Sec-butyl)cyclopentane-1-carboxylic acid (C₉H₁₈O₂) is a compound characterized by a cyclopentane ring with a carboxylic acid group and a sec-butyl substituent. This unique structure influences its physical and chemical properties, which in turn affects its biological activity. Understanding the biological implications of this compound is crucial for potential applications in pharmaceuticals and biotechnology.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Functional Groups : Carboxylic acid (-COOH), alkyl group (sec-butyl)

This compound's reactivity is influenced by its steric configuration and functional groups, which are essential for its interactions in biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

1. Antimicrobial Activity

Preliminary studies indicate that carboxylic acids can exhibit antimicrobial properties. The structural characteristics of this compound may enhance its interaction with microbial cell membranes, potentially leading to disruption and cell death. A comparative analysis with similar compounds shows that structural variations can significantly affect efficacy.

| Compound Name | Structure Type | Antimicrobial Activity |

|---|---|---|

| This compound | Cyclopentane derivative | Potential activity |

| Cyclohexanecarboxylic Acid | Cyclohexane derivative | Moderate activity |

| 2-Methylcyclopentanecarboxylic Acid | Methyl-substituted cyclopentane | Variable activity |

2. Anti-inflammatory Potential

Carboxylic acids are known to modulate inflammatory responses. The presence of the sec-butyl group may influence the compound's ability to interact with inflammatory mediators, potentially leading to reduced inflammation in various models. Research into related compounds has shown promising results in reducing markers of inflammation, suggesting that this compound may have similar properties.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

Study on Carboxylic Acid Derivatives

A study published in Science.gov explored various carboxylic acid derivatives, revealing that certain structural features enhance their biological activities, including anti-inflammatory effects and antimicrobial properties . These findings suggest that this compound could be further investigated for similar applications.

Synthesis and Biological Testing

A patent detailing synthetic routes for cyclopentanecarboxylic acid derivatives indicates that such compounds can be synthesized efficiently and tested for biological activities . The methods outlined could be applied to this compound to evaluate its efficacy in various biological assays.

Q & A

Q. What experimental methods are recommended for optimizing the synthesis of 1-(Sec-butyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Synthesis optimization involves stepwise reaction monitoring and condition adjustments. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Catalysts : Acid/base catalysts (e.g., H₂SO₄ or NaOH) enhance cyclization and carboxylation efficiency .

- Solvent Selection : Ethanol or dichloromethane improves solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced Tip: Use continuous flow reactors for scalability and yield improvement in industrial settings .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms structural integrity, particularly the sec-butyl and cyclopentane moieties (¹H and ¹³C NMR) .

- HPLC : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS or GC-MS) .

- FT-IR : Identifies carboxyl (-COOH) and alkyl functional groups .

Q. How can researchers determine solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in polar (water, ethanol) and non-polar solvents (hexane) at 25°C, followed by UV-Vis or gravimetric analysis .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., decarboxylation) .

Note: Buffer compatibility (pH 2–9) should be tested for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?

- Methodological Answer :

- Electrophilic Substitution : The cyclopentane ring’s steric hindrance directs substitutions to the sec-butyl group’s tertiary carbon .

- Kinetic Studies : Use isotopic labeling (e.g., D₂O) to track proton exchange rates in carboxylate intermediates .

- DFT Calculations : Model transition states to predict reaction pathways (e.g., SN1 vs. SN2) .

Q. How can researchers design assays to evaluate enzyme inhibition by this compound?

- Methodological Answer :

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., lipases or cytochrome P450 isoforms) due to the compound’s alkyl chain .

- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl esters) .

- Structural Analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies binding motifs .

Case Study: Cyclopropane derivatives (similar structure) show enhanced selectivity for COX-2 inhibition, suggesting analogous strategies .

Q. What computational approaches are effective for predicting the biological activity of derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using datasets from PubChem or ChEMBL .

- MD Simulations : Simulate membrane permeability (e.g., using GROMACS) to optimize pharmacokinetics .

- ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Source Validation : Cross-check experimental conditions (e.g., temperature, solvent grade) from conflicting studies .

- Reproducibility : Repeat assays using standardized protocols (e.g., USP guidelines).

- Advanced Techniques : Use microcalorimetry to measure thermodynamic solubility accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.